

The Synergistic Analgesia of Orphenadrine and Diclofenac: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orphenadrine*

Cat. No.: *B3060962*

[Get Quote](#)

A comprehensive evaluation of the enhanced therapeutic effects observed with the co-administration of the centrally acting muscle relaxant, orphenadrine, and the non-steroidal anti-inflammatory drug (NSAID), diclofenac, reveals a potent synergistic relationship in the management of acute pain. This guide synthesizes findings from key clinical studies to provide researchers, scientists, and drug development professionals with a detailed comparison of the combination therapy against its individual components and other analgesics, supported by experimental data and methodologies.

The fixed-dose combination of orphenadrine and diclofenac has demonstrated superior analgesic efficacy compared to either drug administered alone.^{[1][2]} This enhanced effect is attributed to their distinct and complementary mechanisms of action. Diclofenac exerts its well-established anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.^{[3][4]} Orphenadrine, a centrally acting agent, contributes to pain relief through its muscle relaxant properties, anticholinergic activity, and antagonism of N-methyl-D-aspartate (NMDA) receptors, which are involved in central pain sensitization.^{[1][5][6][7][8]}

Comparative Efficacy: Quantitative Data Overview

Clinical trials have consistently shown that the combination of orphenadrine and diclofenac provides more effective pain relief and a significant opioid-sparing effect in postoperative settings. The following tables summarize key quantitative data from these studies.

Table 1: Visual Analog Scale (VAS) Pain Scores

Study	Treatment Group	N	Mean VAS	
			Score (0-100mm) at 24h	p-value vs. Control
Post-op				
Gukalov et al. (2023)[9]	Orphenadrine/Diclofenac + Morphine PCA	39	20	p=0.05
Morphine PCA alone	26	30		
Eremenko et al. (2022)[10]	Orphenadrine/Diclofenac	20	19 (at 1h, sustained for 24h in 80% of patients)	p=0.036 (vs. baseline)
Morphine PCA alone	20	Significant decrease only at 4h		
Malek et al.[11]	Orphenadrine/Diclofenac (Neodolpasse)	35	1.5 (0-10 scale)	p<0.05 (vs. Placebo)
Piroxicam	44	2.4 (0-10 scale)	p<0.05 (vs. Placebo)	
Placebo	40	2.9 (0-10 scale)		

Table 2: Opioid-Sparing Effect

Study	Treatment Group	N	Mean 24h Opioid Consumption (mg)	% Reduction vs. Control	p-value vs. Control
Gombotz et al. (2010)[12]	Orphenadrine /Diclofenac (Neodolpassee)	60	38.7 ± 21.3	-30%	p=0.0004
Placebo	60	55.9 ± 31.1			
Eremenko et al. (2022)[10]	Orphenadrine /Diclofenac + Morphine PCA	20	9.35 (Morphine)	-58%	p<0.001
Morphine PCA alone	20	22.6 (Morphine)			
Borsodi et al. (2008)[13]	Orphenadrine /Diclofenac + Tramadol	11	61.5 (Tramadol)	-30%	p<0.01
Tramadol alone	30	87.5 (Tramadol)			
Kimberger et al. (2022)[14] [15][16]	Orphenadrine /Diclofenac	23	4.13 ± 2.57 (Hydromorphone)	Not significant vs. Diclofenac alone	Not significant
Diclofenac alone	21	5.73 ± 4.75 (Hydromorphone)			
Placebo	21	5.90 ± 2.90 (Hydromorphone)			

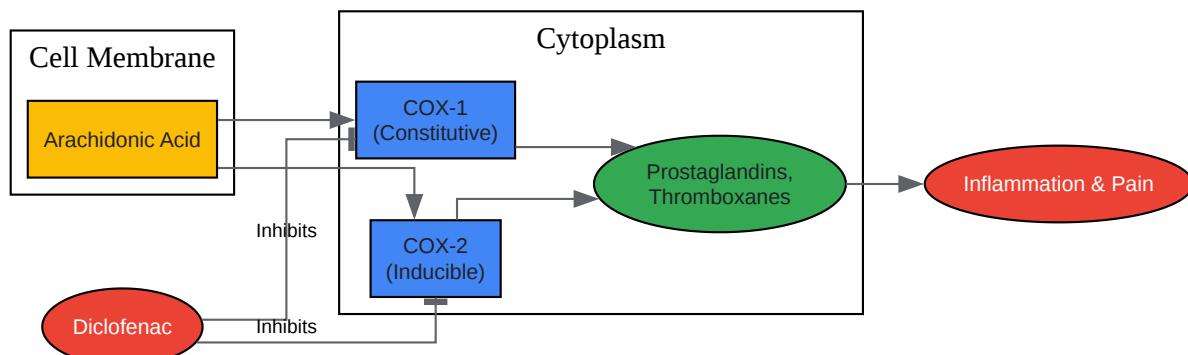
Table 3: Adverse Events

Study	Treatment Group	N	Notable Adverse Events	Incidence
Aglas et al. (1998)[17]	Orphenadrine/Diclofenac	641	Gastrointestinal effects	3.1%
Borsodi et al. (2008)[13]	Orphenadrine/Diclofenac & Tramadol groups	60	Nausea and vomiting	3 cases total
Kimberger et al. (2022)[14]	Orphenadrine/Diclofenac	23	Nausea	26.1%
Diclofenac alone	21	Nausea	33.3%	
Placebo	21	Nausea	23.8%	

Key Experimental Protocols

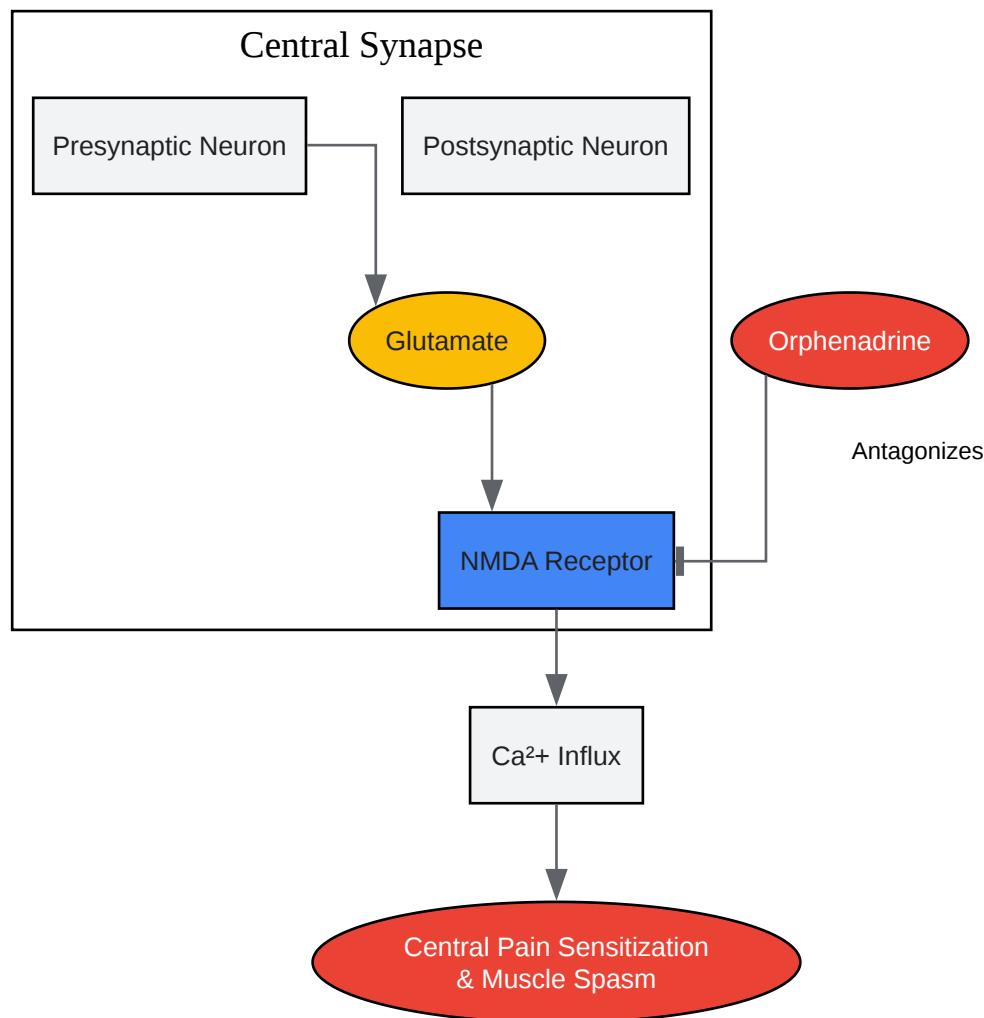
Schaffler et al. (2005): Human Pain Model[2]

- Objective: To assess the analgesic efficacy of the fixed-dose combination of orphenadrine and diclofenac (Neodolpasse) compared to its individual components and placebo in a human pain model.
- Methodology:
 - Study Design: Randomized, double-blind, placebo-controlled, four-period crossover study.
 - Participants: 24 healthy male and female subjects.
 - Intervention: Single intravenous infusions of Neodolpasse, orphenadrine, diclofenac, or saline solution administered over 60 minutes, with a 1-week washout period between interventions.
 - Pain Induction: Neurogenic inflammation and hyperalgesia were induced by the topical application of a 1% capsaicin solution on the skin of the back for 30 minutes.


- Outcome Measurement: The pain response to CO₂ laser pulses on the capsaicin-treated skin was measured using event-related vertex EEG recordings to assess the central P2- and peripheral N1-components of laser-induced somatosensory-evoked potentials (LSEP).

Gombotz et al. (2010): Postoperative Pain in Hip Arthroplasty[12]

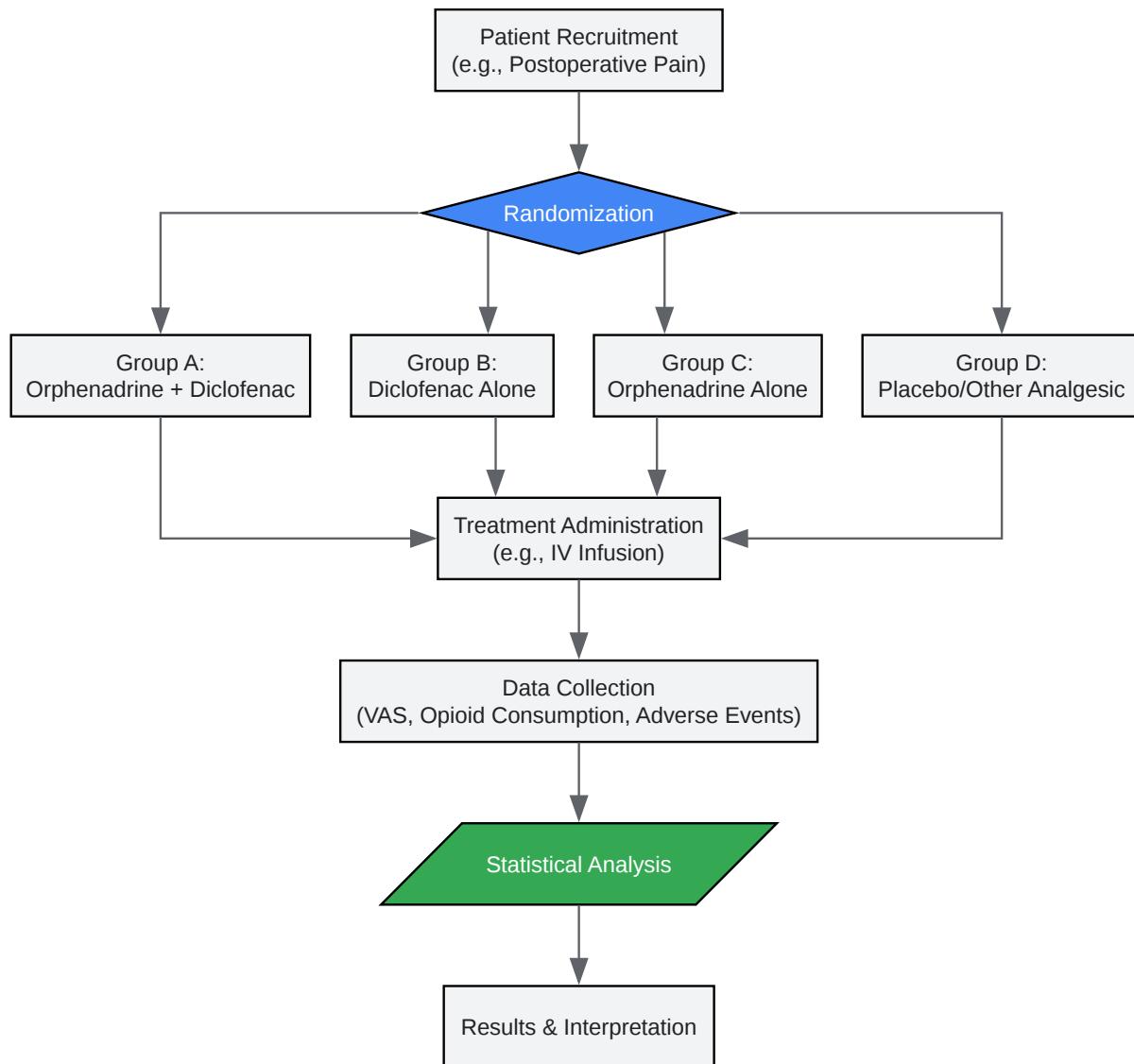
- Objective: To investigate the opioid-sparing effect of the fixed combination of diclofenac and orphenadrine in patients after unilateral total hip arthroplasty.
- Methodology:
 - Study Design: Prospective, randomized, double-blind, placebo-controlled, multi-center clinical trial.
 - Participants: 120 patients undergoing unilateral total hip arthroplasty.
 - Intervention: Intravenous infusion of Neodolpasse® or isotonic saline (placebo). All patients had access to patient-controlled analgesia (PCA) with an opioid.
 - Outcome Measurement: The primary endpoint was the total consumption of PCA analgesics over the first 24 hours post-surgery. Pain intensity was monitored using a visual analogue scale (VAS) and a verbal rating scale.


Signaling Pathways and Mechanisms of Action

The synergistic effect of orphenadrine and diclofenac stems from their complementary actions on different components of the pain pathway.

[Click to download full resolution via product page](#)

Diclofenac's Mechanism of Action



[Click to download full resolution via product page](#)

Orphenadrine's Central Mechanism

Experimental Workflow

The evaluation of this synergistic combination typically follows a structured clinical trial workflow.

[Click to download full resolution via product page](#)

Clinical Trial Workflow

In conclusion, the co-administration of orphenadrine and diclofenac offers a significant therapeutic advantage in the management of acute pain, particularly in the postoperative setting. The combination therapy has been shown to provide superior analgesia and a notable opioid-sparing effect compared to the individual components, with a favorable safety profile. The distinct, multimodal mechanisms of action provide a strong rationale for this synergistic interaction, making it a valuable option in multimodal pain management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the analgesic effects of a fixed-dose combination of orphenadrine and diclofenac (Neodolpasse) with its single active ingredients diclofenac and orphenadrine: a placebo-controlled study using laser-induced somatosensory-evoked potentials from capsaicin-induced hyperalgesic human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Orphenadrine - Wikipedia [en.wikipedia.org]
- 7. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [The use of a fixed combination of diclofenac and orphenadrine for postoperative pain relief in orthopedic patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Analgesic and opioid-sparing effects of a fixed combination of diclofenac and orphenadrine in the early postoperative period in cardiac surgery patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Diclofenac 75mg. and 30 mg. orfenadine (Neodolpasse) versus placebo and piroxicam in postoperative analgesia after arthroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opiate sparing effect of fixed combination of diclophenac and orphenadine after unilateral total hip arthroplasty: A double-blind, randomized, placebo-controlled, multi-centre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Diclofenac/orphenadine as a combined analgetic in post-operative relief of pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous diclofenac and orphenadine for the treatment of postoperative pain after remifentanil-based anesthesia: A double-blinded, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intravenous diclofenac and orphenadine for the treatment of postoperative pain after remifentanil-based anesthesia : A double-blinded, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Results of efficacy study with diclofenac/orphenadine infusions in patients with musculoskeletal diseases and functional disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synergistic Analgesia of Orphenadine and Diclofenac: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3060962#evaluating-the-synergistic-effects-of-orphenadine-and-diclofenac>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com